Product packaging for CL-387785 (EKI-785)(Cat. No.:CAS No. 194423-06-6)

CL-387785 (EKI-785)

Cat. No.: B1142838
CAS No.: 194423-06-6
M. Wt: 381.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Epidermal Growth Factor Receptor (EGFR) Inhibition in Biomedical Science

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4. mdpi.comtcichemicals.com EGFR plays a crucial role in regulating essential cellular processes such as proliferation, growth, survival, and migration. mdpi.comresearchgate.net The binding of specific ligands, like epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and activation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are fundamental for normal cell function. mdpi.commdpi.com

However, aberrant EGFR signaling, often resulting from receptor overexpression or mutations, is a hallmark of numerous human cancers. mdpi.comacs.orgnih.gov This dysregulation can lead to uncontrolled cell growth, angiogenesis, invasion, and resistance to conventional therapies, making EGFR an attractive target for anticancer drug development. mdpi.comnih.gov Consequently, two primary classes of EGFR inhibitors have been developed: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain. mdpi.comacs.org First-generation TKIs, such as gefitinib (B1684475) and erlotinib (B232), are reversible inhibitors that have shown clinical efficacy in certain cancers. acs.orgamegroups.org However, their effectiveness is often limited by the development of acquired resistance, frequently through secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation. amegroups.orgnih.gov This has driven the development of next-generation inhibitors to overcome these resistance mechanisms.

Overview of CL-387785 (EKI-785) as a Research Agent and Tool

CL-387785, also known as EKI-785, is a potent and specific irreversible inhibitor of the EGFR tyrosine kinase. medchemexpress.com It belongs to the anilinoquinazoline (B1252766) class of compounds. nih.gov As a research tool, CL-387785 is widely used to investigate EGFR signaling pathways and to study the effects of their inhibition. chemimpex.com Its primary mechanism of action involves the covalent modification of a cysteine residue within the ATP-binding site of the EGFR kinase domain, leading to irreversible inactivation. oncotarget.comportlandpress.com This mode of inhibition provides a prolonged suppression of EGFR signaling compared to reversible inhibitors. ascopubs.org

In preclinical research, CL-387785 has demonstrated significant utility. It effectively inhibits EGFR autophosphorylation in cells and suppresses the proliferation of cell lines that overexpress EGFR or the related receptor c-erbB-2 (HER2). caymanchem.com A key feature of CL-387785 in a research context is its ability to overcome the T790M resistance mutation that renders first-generation EGFR inhibitors ineffective. nih.govnih.gov This property makes it an invaluable tool for studying the mechanisms of drug resistance and for developing strategies to circumvent it. nih.govfrontiersin.org Research has shown that CL-387785 can inhibit the growth of lung cancer cells harboring this mutation. nih.govresearchgate.net Beyond cancer research, CL-387785 has also been utilized in studies of other conditions, such as polycystic kidney disease, where EGFR signaling is implicated. medchemexpress.com

Interactive Data Table: Key Properties of CL-387785 (EKI-785)

PropertyValueReference
Synonyms EKI-785, WAY-EKI 785 medchemexpress.com
Chemical Name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide chemimpex.comcaymanchem.com
Molecular Formula C18H13BrN4O fishersci.no
Mechanism of Action Irreversible EGFR Tyrosine Kinase Inhibitor medchemexpress.comsigmaaldrich.com
IC₅₀ (EGFR Kinase) 370 pM medchemexpress.comtargetmol.com
IC₅₀ (EGFR Autophosphorylation in cells) 5 nM sigmaaldrich.com
IC₅₀ (Cell Proliferation) 31-125 nM caymanchem.com

Historical Perspective of Irreversible EGFR Tyrosine Kinase Inhibitors in Preclinical Development

The development of irreversible EGFR TKIs arose from the clinical limitations observed with first-generation, reversible inhibitors like gefitinib and erlotinib. nih.gov While these initial drugs represented a significant advancement in targeted cancer therapy, the near-universal development of acquired resistance prompted researchers to seek more durable solutions. amegroups.org The most common mechanism of this resistance was identified as a secondary mutation in the EGFR kinase domain, specifically the T790M mutation, which sterically hinders the binding of reversible inhibitors. nih.govnih.gov

This discovery spurred the design and preclinical evaluation of second-generation EGFR inhibitors, characterized by their ability to form a covalent bond with the EGFR kinase domain. oncotarget.com These irreversible inhibitors, including compounds like afatinib, dacomitinib, and the research compound CL-387785, were developed to be effective against both the common activating EGFR mutations and the T790M resistance mutation. nih.govoncotarget.com Preclinical studies demonstrated that by covalently binding to a cysteine residue (Cys797) in the ATP-binding pocket, these inhibitors could maintain their inhibitory activity even in the presence of the T790M mutation. oncotarget.comportlandpress.com

Early preclinical research with these irreversible inhibitors showed promising results. For instance, CL-387785 was shown to effectively inhibit the kinase activity of the T790M mutant EGFR at a biochemical level and to suppress the growth of cancer cell lines harboring this mutation. nih.gov These findings were crucial in validating the concept that irreversible inhibition could be a viable strategy to overcome acquired resistance. This preclinical success paved the way for the clinical development of second-generation inhibitors and subsequently informed the design of third-generation TKIs, which were engineered to be more selective for mutant forms of EGFR while sparing the wild-type receptor, thereby aiming for improved efficacy and a better safety profile. amegroups.orgfrontiersin.org

Properties

CAS No.

194423-06-6

Molecular Formula

C₁₈H₁₃BrN₄O

Molecular Weight

381.23

Synonyms

EKB 785;  EKI 785;  WAY-EKI 785;  N-(4-((3-Bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cl 387785 Eki 785

Irreversible Inhibition of EGFR Tyrosine Kinase Activity

The primary mechanism of CL-387785 involves the irreversible inactivation of EGFR's enzymatic activity. This is achieved through a specific and targeted covalent interaction within the ATP-binding site of the kinase domain.

Covalent Binding to the ATP-Binding Cleft

CL-387785 is classified as an irreversible inhibitor because it forms a stable, covalent bond with a specific amino acid residue within the ATP-binding cleft of the EGFR kinase domain. nih.govtargetedonc.com This compound contains a reactive Michael-acceptor group that specifically targets and forms a covalent bond with cysteine residue 797 (Cys-797) located at the edge of the ATP-binding site. nih.govresearchgate.net This covalent modification permanently inactivates the enzyme, distinguishing it from reversible inhibitors that are in a constant state of association and dissociation with the target. targetedonc.com The formation of this bond is highly specific due to the noncovalent interactions of the anilinoquinazoline (B1252766) scaffold of CL-387785 within the ATP binding pocket, which positions the reactive group for optimal interaction with Cys-797. nih.govresearchgate.net This irreversible binding allows CL-387785 to overcome certain forms of drug resistance, such as the T790M mutation, by not being in a competitive equilibrium with the high intracellular concentrations of ATP. targetedonc.com

Specificity and Selectivity Profile within the ErbB Receptor Family

CL-387785 demonstrates a distinct selectivity profile within the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2 (HER2), ErbB3, and ErbB4. While it is a potent inhibitor of EGFR, its activity against other family members varies. selleckchem.comnih.gov

CL-387785 is a highly potent and selective irreversible inhibitor of EGFR, with a reported IC50 value of 370 pM. selleckchem.comcaymanchem.com It effectively blocks EGF-stimulated autophosphorylation of the receptor in cellular assays with an IC50 of 5 nM. selleckchem.comcaymanchem.com The compound also inhibits the proliferation of cell lines that overexpress EGFR or ErbB2. selleckchem.comcaymanchem.com Notably, some research indicates that while potent against EGFR, CL-387785 is less effective against ErbB2 compared to other irreversible inhibitors like HKI-272. nih.gov The specificity of CL-387785 is crucial, as off-target inhibition can lead to unwanted side effects. Its design as a specific EGFR inhibitor is a key aspect of its molecular action. nih.gov

The table below summarizes the inhibitory activity of CL-387785 against various forms of EGFR.

TargetIC50Cell-based Assay (Autophosphorylation)Reference
EGFR (Enzyme)370 pM selleckchem.comcaymanchem.com
EGFR (Cellular)5 nM selleckchem.comcaymanchem.com
delL747–S752 EGFR0.3 nM sci-hub.se
delL747–S752+T790M EGFR3.0 nM sci-hub.se

Downstream Signaling Pathway Modulation

By inhibiting EGFR, CL-387785 effectively disrupts the downstream signaling cascades that are normally activated by this receptor, playing a critical role in its anti-proliferative effects.

Regulation of Receptor Tyrosine Kinase-Associated Pathways: Ras/MAPK and PI3K/Akt/mTOR Axes

Activation of EGFR leads to the initiation of several key downstream signaling pathways, including the Ras/MAPK and PI3K/Akt/mTOR axes, which are central to cell proliferation, survival, and growth. Research has shown that treatment with EKI-785 can block these pathways in cancer cell lines. researchgate.net For instance, in U937 cells, which express ErbB2, ErbB3, and ErbB4, EKI-785 inhibited cell growth and induced apoptosis by blocking both the Ras/MAPK and PI3K/Akt signaling pathways. researchgate.net Similarly, in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations, CL-387785 has been shown to efficiently reduce the phosphorylation of Akt, a key component of the PI3K/Akt/mTOR pathway. aacrjournals.org This demonstrates the compound's ability to cut off the survival signals that cancer cells depend on.

Modulation of STAT3 Phosphorylation and Other Effector Proteins

The Signal Transducer and Activator of Transcription 3 (STAT3) is another important downstream effector of EGFR signaling. Upon EGFR activation, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and regulation of gene expression related to cell survival and proliferation. While direct and extensive studies on CL-387785's effect on STAT3 are not as widely reported as its impact on the MAPK and PI3K pathways, the inhibition of EGFR would logically lead to a reduction in STAT3 phosphorylation.

Impact on Cyclooxygenase-2 (COX-2) Expression

There is evidence to suggest a link between EGFR signaling and the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis. EGFR activation can lead to increased COX-2 expression, which in turn can promote tumor growth. While specific studies detailing the direct impact of CL-387785 on COX-2 expression are limited, the inhibition of the EGFR signaling pathway by this compound would be expected to downregulate COX-2 expression in cancer cells where this link is active.

Influence on Autophagy Pathways (e.g., LC3-II/LC3-I ratio)

The chemical compound CL-387785 (EKI-785) has been shown to modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. A key indicator of autophagy induction is the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). The ratio of LC3-II to LC3-I is therefore a widely accepted marker for monitoring autophagic activity. researchgate.netfrontiersin.org

Research has demonstrated that treatment with CL-387785 leads to an increase in the LC3-II/LC3-I ratio in certain cell types. This indicates an induction of autophagy. researchgate.net The mechanism underlying this effect is linked to the compound's inhibitory action on the epidermal growth factor receptor (EGFR) and ErbB2, which are known to be negative regulators of autophagy. By inhibiting these receptors, CL-387785 effectively promotes the autophagic process.

Cellular Biological Effects

Inhibition of Cell Proliferation and Cell Growth Arrest (Cytostatic Activity)

CL-387785 exhibits significant cytostatic activity by inhibiting cell proliferation and inducing cell growth arrest. This effect is particularly prominent in cancer cell lines that overexpress EGFR or its family member, c-erbB-2. The compound acts as a potent and irreversible inhibitor of EGFR kinase activity. selleckchem.comcaymanchem.com

The inhibitory concentration (IC50) of CL-387785, which is the concentration required to inhibit a biological process by 50%, has been determined in various cell lines. For instance, in cell lines overexpressing EGFR or c-erbB-2, CL-387785 has been shown to inhibit cell proliferation with IC50 values in the nanomolar range, primarily through a cytostatic mechanism. selleckchem.comnih.gov Specifically, it blocks the EGF-stimulated autophosphorylation of the receptor in cells with an IC50 of 5 nM and inhibits cell proliferation in cell lines overexpressing EGF-R or c-erbB-2 with an IC50 of 31 nM. selleckchem.com

Table 1: Cytostatic Activity of CL-387785 in Selected Cell Lines

Cell LineTargetEffectIC50 Value
Cells overexpressing EGF-R or c-erbB-2Cell ProliferationInhibition31 nM selleckchem.com
Cells with EGF-stimulated receptorAutophosphorylationInhibition5 nM selleckchem.com

Induction of Apoptosis and Programmed Cell Death Mechanisms

In addition to its cytostatic effects, CL-387785 can also induce apoptosis, or programmed cell death, in certain contexts. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. nih.govresearchgate.net The pro-apoptotic activity of CL-387785 is often observed in cancer cells harboring specific mutations in the EGFR gene.

For example, while some EGFR mutations confer resistance to other EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232), CL-387785 has been shown to overcome this resistance and induce apoptosis. nih.gov This is particularly relevant for non-small cell lung cancer (NSCLC) cells with the T790M resistance mutation in EGFR. nih.gov By effectively inhibiting the downstream signaling pathways that promote cell survival, CL-387785 triggers the apoptotic cascade in these resistant cells. nih.govselleckchem.com

Anti-Migratory and Anti-Invasive Effects in Cellular Models

The inhibition of EGFR signaling by compounds similar to CL-387785 has been associated with anti-migratory and anti-invasive effects in cancer cells. Cell migration and invasion are critical steps in the metastatic cascade, the process by which cancer spreads to other parts of the body.

Studies involving the combination of EGFR inhibitors with other kinase inhibitors have demonstrated a suppression of cell migration and invasion in ovarian cancer cell lines. d-nb.info This suggests that by blocking the signaling pathways regulated by EGFR, which are involved in cell motility and adhesion, CL-387785 likely contributes to a reduction in the migratory and invasive potential of cancer cells.

Effects on Colony Formation in Cancer Cell Lines

The ability of a single cancer cell to grow into a large colony is a hallmark of its tumorigenic potential. Colony formation assays are used to assess this capacity in vitro. ias.ac.inmdpi.comdovepress.com Research on other irreversible EGFR inhibitors, such as afatinib, has shown a dose-dependent decrease in the number of colonies formed by glioma cells. archivesofmedicalscience.com Given that CL-387785 shares a similar mechanism of irreversible EGFR inhibition, it is anticipated to have a comparable inhibitory effect on colony formation in susceptible cancer cell lines. This effect is a direct consequence of the inhibition of cell proliferation and the induction of cell cycle arrest and apoptosis. ias.ac.in

Oncology Research Models

Non-Small Cell Lung Cancer (NSCLC) Models

CL-387785, also known as EKI-785, has been the subject of preclinical studies to evaluate its efficacy in non-small cell lung cancer (NSCLC) models, particularly those with epidermal growth factor receptor (EGFR) mutations.

CL-387785 has demonstrated significant activity against NSCLC cell lines harboring EGFR mutations. In the H1975 cell line, which contains both the L858R activating mutation and the T790M resistance mutation, CL-387785 has been shown to inhibit cell proliferation in a concentration- and time-dependent manner. researchgate.net It also promoted apoptosis and reduced cell migration in these cells. researchgate.net Studies have shown that higher concentrations of CL-387,785 are needed to inhibit EGFR phosphorylation in cell lines with the T790M mutation compared to those without it. nih.gov Specifically, in H1975 cells, CL-387,785 inhibited growth, a finding consistent with previous research. researchgate.net

The compound has also shown efficacy in other EGFR-mutant cell lines. For instance, in H3255 cells (L858R mutation), CL-387,785 efficiently reduced the phosphorylation of EGFR and downstream signaling proteins like Akt and S6. nih.gov Similarly, it was effective against PC9 cells, which have an exon 19 deletion mutation. nih.gov The presence of the T790M mutation generally confers reduced sensitivity to CL-387,785, as evidenced by higher IC50 values in T790M-expressing cells compared to their counterparts without this secondary mutation. nih.gov However, an irreversible EGFR inhibitor like CL-387,785 was able to inhibit T790M in cis to an activating exon 19 deletion mutation at lower concentrations than first-generation inhibitors. nih.gov

In some instances, resistance to CL-387,785 has been observed. For example, chronic exposure of H1975 cells to increasing concentrations of the inhibitor led to a resistant cell line with activated Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.gov Furthermore, co-activation of other receptor tyrosine kinases, such as EGFR and ERBB2, can render some cell lines, like DFCI032, less responsive to single-agent treatment. In such cases, the combination of CL-387,785 with another inhibitor targeting the co-activated receptor was found to be effective in inhibiting growth and inducing apoptosis. nih.gov

Cell LineEGFR MutationEffect of CL-387785
H1975L858R & T790MInhibited proliferation, promoted apoptosis, and reduced migration. researchgate.net
PC9Exon 19 deletionSensitive to CL-387,785. nih.gov
H3255L858RReduced phosphorylation of EGFR, Akt, and S6. nih.gov

In vivo studies using NSCLC xenograft models have corroborated the in vitro findings. CL-387,785 has been shown to be effective in mouse models with tumors derived from NSCLC cells. aacrjournals.org For instance, in xenograft models of H1975 cells, which are resistant to first-generation EGFR inhibitors, treatment with CL-387,785 resulted in tumor growth inhibition. aacrjournals.org The combination of CL-387,785 with other agents has also been explored. For example, in a model with co-activation of EGFR and ERBB2, the combination of CL-387,785 and an ALK inhibitor, TAE684, effectively inhibited tumor growth. nih.gov

Efficacy in EGFR-Mutant NSCLC Cell Lines (e.g., H1975, PC9, H3255)

Colorectal Cancer Models

The potential of CL-387785 has also been investigated in the context of colorectal cancer.

In vitro studies have demonstrated the effects of CL-387785 on colorectal cancer cell lines. In HCA-7 cells, which express high levels of COX-2, treatment with EKI-785 led to a concentration-dependent increase in caspase 3/7 activity, indicating apoptosis. researchgate.net In another study, treatment of HCA-7 cells with CL-387,785 was used as a positive control for the induction of Bim EL expression, a pro-apoptotic protein. researchgate.net The HCT-116 cell line, which is negative for COX-2 expression, has also been used in studies evaluating the effects of various compounds on colorectal cancer cell growth. nih.govnih.gov

The in vivo efficacy of EKI-785 has been demonstrated in colorectal cancer xenograft models. nih.govnih.gov In mice with tumors derived from HCA-7 and HCT-116 human colorectal cancer cell lines, administration of EKI-785 resulted in a dose-dependent reduction in tumor growth. pnas.org For HCA-7 xenografts, the growth was significantly reduced, and in some cases, completely prevented at higher doses. nih.govpnas.org Similarly, the growth of HCT-116 xenografts was also effectively reduced by EKI-785 treatment. nih.govpnas.org These findings suggest that EGFR signaling plays a role in the later stages of tumor growth in these models. nih.gov In studies exploring combination therapies, EKI-785 was shown to be a potent single agent in inhibiting HCA-7 tumor cell growth in nude mice, and its combination with a COX-2 inhibitor resulted in marked growth inhibition. nih.gov

Xenograft ModelEffect of CL-387785 (EKI-785)
HCA-7Dose-dependent reduction in tumor growth; complete prevention at higher doses. nih.govpnas.org
HCT-116Effective reduction in tumor growth. nih.govpnas.org
Effects on Colorectal Cancer Cell Line Proliferation (e.g., HCA-7, HCT-116)

Glioblastoma Multiforme (GBM) Models

The compound CL-387785, also known as EKI-785, has been investigated for its potential therapeutic effects in glioblastoma multiforme (GBM), the most aggressive primary brain tumor in adults. ascopubs.orgacs.org Studies have explored its use both as a single agent and in combination with other targeted therapies.

Elevated signaling of the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR) are known to drive the malignant characteristics of GBM, including rampant cell proliferation and resistance to apoptosis. patsnap.com In preclinical studies using U87 and U251 GBM cell lines, the simultaneous inhibition of mTOR with rapamycin and EGFR with EKI-785 resulted in synergistic antiproliferative and proapoptotic effects. acs.orgpatsnap.com

At the molecular level, this combination therapy demonstrated distinct and complementary actions. patsnap.comnih.gov Rapamycin alone significantly reduced the phosphorylation of the S6 ribosomal protein, a downstream effector of mTOR signaling. patsnap.comnih.gov Conversely, EKI-785 by itself led to a substantial decrease in the phosphorylation of the signal transducer and activator of transcription 3 (STAT3). patsnap.comnih.gov Interestingly, while rapamycin treatment alone increased the phosphorylation of Akt at serine-473, this effect was counteracted by the concurrent administration of EKI-785. patsnap.comnih.gov Furthermore, the combination of both inhibitors resulted in the highest level of binding between the translation inhibitor eukaryotic initiation factor 4E-binding protein (4EBP1) and the eukaryotic translation initiation factor 4E (eIF4E), despite their opposing individual effects on this interaction. nih.gov These findings provide a molecular basis for the observed synergistic antitumor effects of combining EKI-785 and rapamycin in GBM models. patsnap.com

Table 1: Effects of CL-387785 (EKI-785) in Glioblastoma Multiforme (GBM) Models

Cell Lines Combination Agent Observed Effects Molecular Mechanisms
  • Rapamycin decreased S6 phosphorylation. patsnap.comnih.gov
  • Combination blocked rapamycin-induced Akt phosphorylation. patsnap.comnih.gov
  • Enhanced 4EBP1-eIF4E binding. nih.gov |
  • Leukemia Cell Line Studies (e.g., U937)

    Research has explored the role of the ErbB family of receptors in leukemia and the potential of CL-387785 (EKI-785) as a therapeutic agent. In the U937 acute monocyte leukemia cell line, studies have shown the expression of ErbB2, ErbB3, and ErbB4, but not ErbB1. nih.gov The protein for ErbB2 was specifically detected in this cell line. nih.gov

    Treatment of U937 cells with EKI-785, an irreversible inhibitor of ErbB receptors, led to the inhibition of cell growth and the induction of early apoptosis. nih.gov Mechanistically, EKI-785 was found to block both the Ras/MAPK and the PI3K/Akt signaling pathways in these leukemia cells. nih.govresearchgate.net These findings suggest that ErbB receptors may play a crucial role in the development of certain leukemias, positioning them as potential therapeutic targets. nih.gov

    Table 2: Effects of CL-387785 (EKI-785) on U937 Leukemia Cells

    Cell Line Expressed Receptors Effects of EKI-785 Signaling Pathways Affected
  • Induced early apoptosis. nih.gov | - Blocked Ras/MAPK pathway. nih.govresearchgate.net
  • Blocked PI3K/Akt pathway. nih.govresearchgate.net |
  • Broader Anti-Tumorigenic Effects in Diverse Cancer Cell Lines Overexpressing EGFR or ErbB2

    CL-387785 (EKI-785) has demonstrated significant anti-tumorigenic activity across a variety of cancer cell lines that overexpress either the epidermal growth factor receptor (EGFR) or ErbB2. The compound acts as an irreversible and selective inhibitor of EGFR. selleckchem.com In vitro studies have shown that CL-387785 inhibits the proliferation of cell lines overexpressing EGFR or ErbB2 in a primarily cytostatic manner. selleckchem.com

    The inhibitory effects of CL-387785 have been observed in several cancer types. For instance, in non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations, such as the exon 19 deletion, CL-387785 has shown efficacy. aacrjournals.org It has been found to be more effective than gefitinib and erlotinib at inhibiting colony formation in cells expressing an exon 20 insertion mutant of EGFR. nih.gov Furthermore, CL-387785 can overcome resistance to other EGFR inhibitors caused by the T790M mutation. nih.govnih.govaacrjournals.org In H1975 NSCLC cells, which harbor the T790M mutation, CL-387785 has been shown to restrain cell proliferation, promote apoptosis, and reduce cell migration and invasion. researchgate.netnih.gov

    In vivo studies have further corroborated these findings. In nude mice with tumors overexpressing EGFR, oral administration of CL-387785 profoundly blocked tumor growth. selleckchem.comselleckchem.com Additionally, in xenograft models using HCA-7 cells, CL-387785 demonstrated a dose-dependent inhibition of tumor growth, with higher doses preventing tumor growth entirely. selleckchem.com The compound was also effective at reducing the growth of HCT-116-induced xenograft tumors. selleckchem.com In bladder cancer cell lines, the inhibition of the EGFR/PI3K/AKT pathway by CL-387785 has been shown to suppress aerobic glycolysis and malignant behaviors. spandidos-publications.com

    Table 3: Anti-Tumorigenic Effects of CL-387785 (EKI-785) in Various Cancer Models

    Cancer Type Cell Lines/Models Key Findings
  • Overcomes T790M resistance mutation. nih.govnih.govaacrjournals.org
  • Inhibits proliferation, induces apoptosis, and reduces metastasis in H1975 cells. researchgate.netnih.gov | | Colon Cancer | HCA-7, HCT-116 (xenografts) | - Dose-dependent inhibition of HCA-7 tumor growth. selleckchem.com
  • Reduced growth of HCT-116 tumors. selleckchem.com | | Bladder Cancer | RT4 | - Inhibited EGFR/PI3K/AKT pathway, suppressing aerobic glycolysis and malignant behaviors. spandidos-publications.com | | General (Overexpressing EGFR/ErbB2) | Nude mice with EGFR-overexpressing tumors | - Profoundly blocked tumor growth with oral administration. selleckchem.comselleckchem.com |
  • Polycystic Kidney Disease (PKD) Models

    Attenuation of Cystic Lesion Development in Murine Autosomal Recessive PKD (ARPKD) Models

    Preclinical studies have demonstrated the potential of CL-387785 (EKI-785) in mitigating the development of cystic lesions in murine models of Autosomal Recessive Polycystic Kidney Disease (ARPKD). The rationale for using an EGFR tyrosine kinase inhibitor stems from the observation of increased EGFR activity in the formation of renal cysts and biliary epithelial hyperplasia in these models. nih.gov

    In a study involving Balb/c-bpk/bpk (BPK) mice, a model for ARPKD, treatment with EKI-785 resulted in a significant reduction of collecting tubule cystic lesions. selleckchem.comnih.gov Untreated cystic mice typically succumb to renal failure by postnatal day 24 with a collecting tubule cystic index of 4.8. nih.gov In contrast, BPK mice treated with EKI-785 survived to postnatal day 48 and exhibited a reduced cystic index of 2.0. nih.gov These findings suggest that inhibiting EGFR tyrosine kinase activity can effectively slow the progression of renal cyst formation in this ARPKD model. nih.govnih.gov However, it is noteworthy that in the PCK rat model of ARPKD, EKI-785 administration did not show a protective effect and, in some cases, worsened the polycystic kidney disease. nih.gov This discrepancy may be related to the absence of EGFR overexpression and apical mislocalization in the PCK rat model. nih.gov

    Impact on Renal Function and Biliary Abnormalities in Preclinical PKD

    Beyond its effects on cyst development, CL-387785 (EKI-785) has also shown a positive impact on renal function and associated biliary abnormalities in certain preclinical PKD models. In the BPK mouse model of ARPKD, treatment with EKI-785 not only reduced cystic lesions but also led to improved renal function and a longer lifespan. selleckchem.comnih.gov

    Untreated BPK mice exhibited poor renal function, with a maximal urine osmolarity of 361 mOsm at postnatal day 24. nih.gov In stark contrast, EKI-785-treated mice at postnatal day 48 had normal renal function, demonstrated by a threefold increase in maximum urinary concentrating ability. nih.gov Furthermore, these treated mice showed a significant decrease in biliary epithelial proliferation and fibrosis. nih.gov This suggests that the therapeutic benefits of EKI-785 extend beyond the kidneys to the associated liver pathology often seen in ARPKD. nih.gov However, similar to the findings on cystic lesions, EKI-785 did not improve, and in some instances worsened, the fibrocystic liver disease in the PCK rat model. nih.gov

    Table 4: Effects of CL-387785 (EKI-785) in Preclinical Polycystic Kidney Disease (PKD) Models

    Animal Model Disease Key Findings
  • Improved renal function and increased lifespan. selleckchem.comnih.gov
  • Decreased biliary epithelial abnormalities. nih.gov | | PCK rat | Autosomal Recessive PKD (ARPKD) | - No protective effect on PKD; in some cases, worsened the condition. nih.gov
  • No effect on the development of fibrocystic liver disease. nih.gov | | Han:SPRD rat | Autosomal Dominant PKD (ADPKD) | - Attenuated the development of PKD. nih.gov |
  • Neurodegenerative Disease Models

    Recent research has indicated a potential role for ErbB2 and EGFR signaling in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD), suggesting that inhibitors such as CL-387785 (EKI-785) could have therapeutic applications. sci-hub.senih.gov

    In cellular, zebrafish, and mouse models of AD, the downregulation of ErbB2 by CL-387785 has been shown to decrease the levels of C99 (a C-terminal fragment of the amyloid precursor protein) and secreted amyloid-β. nih.govhilarispublisher.com This effect is mediated through the activation of autophagy. nih.govhilarispublisher.com In APP/presenilin-1 (PS1) transgenic mice, a model for AD, oral administration of CL-387785 for three weeks significantly improved cognitive functions. nih.govhilarispublisher.com Mechanistically, it is proposed that ErbB2 suppresses autophagic flux, and its inhibition by CL-387785 restores this process, leading to the clearance of amyloidogenic fragments. nih.gov The compound has also been noted to reduce the LC3-II/LC3-I ratio, which is important for activating autophagy and clearing Aβ40 and Aβ42, thereby improving memory. frontiersin.org

    Table 5: Effects of CL-387785 (EKI-785) in Neurodegenerative Disease Models

    Disease Model Key Findings Mechanism of Action
  • Improved cognitive functions in APP/PS1 transgenic mice. nih.govhilarispublisher.com | - Activation of autophagy through downregulation of ErbB2. nih.govhilarispublisher.com
  • Reduction of LC3-II/LC3-I ratio, promoting clearance of Aβ. frontiersin.org |
  • Preclinical Investigations of Cl 387785 Eki 785 in Disease Models

    Research in Alzheimer's Disease (AD) Models

    The potential therapeutic application of CL-387785 (EKI-785) has been explored in the context of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and cognitive decline. nih.gov Research in this area has focused on the compound's ability to modulate the processing of amyloid precursor protein (APP) and its subsequent effects on cognitive function in animal models.

    Studies have shown that CL-387785 can influence the processing of APP, a crucial step in the pathogenesis of Alzheimer's disease. nih.gov The compound has been observed to decrease the levels of the C-terminal fragment of APP, known as C99, as well as secreted Aβ in cellular, zebrafish, and mouse models of AD. patsnap.comalliedacademies.orgescholarship.orgitmedicalteam.pl Specifically, in HEK293 cells engineered to overexpress C99-YFP and in C99 CTF-expressing zebrafish, CL-387785 significantly reduced the levels of both C99 and the APP intracellular domain (AICD). nih.gov This effect is attributed to the activation of autophagy, a cellular process responsible for the clearance of protein aggregates. patsnap.comalliedacademies.org By promoting autophagy, CL-387785 facilitates the clearance of Aβ40 and Aβ42. nih.gov

    It is noteworthy that while CL-387785 demonstrated efficacy in blocking APP processing, other epidermal growth factor receptor (EGFR) inhibitors like AG825, gefitinib (B1684475), and lapatinib (B449) did not show the same effect in HEK293-derived cells. researchgate.net This suggests a specific mechanism of action for CL-387785 in modulating APP proteostasis. alliedacademies.org

    Table 1: Effect of CL-387785 on APP Processing and Aβ Levels in Preclinical Models

    Model System Key Findings Reference
    C99-YFP–overexpressing HEK293 cells Significantly reduced C99-CTF and AICD levels. nih.gov
    C99 CTF-expressing zebrafish Significantly reduced C99-CTF and AICD levels. nih.gov
    APP/PS1 Tg mice Reduced Aβ levels. nih.gov
    Cellular, zebrafish, and mouse models of AD Decreased levels of C99 and secreted amyloid-β through autophagy activation. patsnap.comalliedacademies.orgescholarship.orgitmedicalteam.pl

    In addition to its effects on the molecular markers of Alzheimer's disease, CL-387785 has been investigated for its potential to restore cognitive and memory functions in animal models. In a study involving APP/PS1 transgenic mice, a model for Alzheimer's disease, oral administration of CL-387785 for three weeks led to a significant improvement in cognitive functions. patsnap.comalliedacademies.org Specifically, the treatment rescued spatial learning and memory deficits observed in these mice. nih.gov This behavioral improvement is correlated with the compound's ability to reduce Aβ levels and promote the clearance of toxic protein aggregates. nih.gov

    The restoration of cognitive abilities highlights the potential of CL-387785 as a therapeutic agent that not only targets the pathological hallmarks of Alzheimer's but also addresses the associated functional impairments.

    Table 2: Cognitive and Memory Effects of CL-387785 in an AD Animal Model

    Animal Model Key Findings Reference
    APP/PS1 Transgenic Mice Rescued spatial learning and memory. nih.gov
    APP/PS1 Transgenic Mice Significantly improved cognitive functions after 3 weeks of oral administration. patsnap.comalliedacademies.org

    Mechanisms of Resistance and Strategies to Overcome Them in Cl 387785 Eki 785 Research

    Role of EGFR T790M Mutation in Reduced Sensitivity to First-Generation EGFR TKIs

    The development of acquired resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232) is a significant clinical challenge. The most common mechanism, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, specifically the T790M mutation. spandidos-publications.comnih.govnih.goversnet.org This mutation involves the substitution of a threonine (T) residue with a methionine (M) at position 790 in the ATP-binding pocket of the EGFR kinase domain. nih.gov

    The presence of the bulkier methionine residue in the T790M mutation is thought to sterically hinder the binding of first-generation TKIs. nii.ac.jpaacrjournals.org More significantly, it increases the affinity of the EGFR kinase domain for ATP. nih.govnih.govmdpi.com This heightened ATP affinity effectively outcompetes the reversible binding of first-generation TKIs, leading to a reduction in their inhibitory efficacy and the sustained activation of downstream signaling pathways that promote cell survival and proliferation. ersnet.org The T790M mutation is often present in a small subpopulation of tumor cells before treatment and is selected for and expands under the pressure of continuous TKI therapy. nii.ac.jpaacrjournals.org

    The irreversible EGFR inhibitor CL-387,785 was developed to overcome this resistance mechanism. nih.govsmallmolecules.comtargetmol.comantibodies-online.com Unlike first-generation TKIs, CL-387,785 forms a covalent bond with a cysteine residue (Cys-797) in the EGFR binding pocket, leading to irreversible inhibition. nii.ac.jpaacrjournals.org Preclinical studies have demonstrated that CL-387,785 can effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells harboring the T790M mutation. nih.govresearchgate.net However, higher concentrations of CL-387,785 are required to inhibit EGFR phosphorylation in cells with the T790M mutation compared to those without it. nih.gov

    Activation of Alternative Signaling Pathways in Acquired Resistance

    Activation of the HGF/MET signaling pathway represents a significant mechanism of resistance to EGFR inhibitors, including CL-387,785. nii.ac.jp HGF, the ligand for the MET receptor tyrosine kinase, can be secreted by stromal cells, such as fibroblasts, within the tumor microenvironment. nii.ac.jpnih.gov This activation of MET can lead to reduced sensitivity to CL-387,785 in lung cancer cells that also have the T790M mutation. nii.ac.jpaacrjournals.org

    The HGF-induced hyposensitivity to CL-387,785 is mediated by the activation of the PI3K/Akt signaling pathway, which occurs through the phosphorylation of MET. nii.ac.jpaacrjournals.org This bypass track allows for the continued transmission of survival signals, even when EGFR is inhibited. aacrjournals.org Research has shown that HGF can induce resistance to CL-387,785 in H1975 lung cancer cells, which harbor both the L858R activating mutation and the T790M resistance mutation. nii.ac.jpaacrjournals.org This resistance is not dependent on EGFR, ErbB2, ErbB3, or ErbB4. nii.ac.jp

    The tumor microenvironment, particularly the interaction between cancer cells and stromal components like fibroblasts, plays a crucial role in the development of drug resistance. nih.govnih.govcrownbio.com Fibroblasts are a major source of HGF. nii.ac.jp Co-culture experiments have demonstrated that HGF-producing fibroblasts can induce hyposensitivity to CL-387,785 in lung cancer cells. nii.ac.jpaacrjournals.org This indicates that paracrine signaling, where fibroblasts secrete HGF that then acts on nearby cancer cells, can confer resistance. nih.gov

    This crosstalk is a dynamic process where cancer cells can also recruit fibroblasts. nih.gov The presence of these fibroblasts and the subsequent HGF secretion create a protective niche for the cancer cells, diminishing the efficacy of EGFR-targeted therapies. nii.ac.jpaacrjournals.orgnih.gov

    Hepatocyte Growth Factor (HGF)/MET Pathway Activation

    Preclinical Strategies for Overcoming Resistance to EGFR Inhibition

    While CL-387,785, an irreversible EGFR TKI, showed early promise in overcoming T790M-mediated resistance, the development of third-generation EGFR TKIs, such as osimertinib, has become a more prominent strategy. oncotarget.com These third-generation inhibitors are specifically designed to be more potent and selective against EGFR T790M mutant forms while sparing wild-type EGFR. oncotarget.com

    Preclinical studies have explored the combination of different generations of EGFR TKIs to overcome complex resistance mechanisms. For instance, in cases where a C797S mutation emerges alongside the T790M mutation (in trans, meaning on different alleles), a combination of first- and third-generation EGFR TKIs has shown to be effective. amegroups.org The third-generation inhibitor targets the T790M clone, while the first-generation inhibitor remains active against the original sensitizing mutation and the C797S mutation. amegroups.org Although CL-387,785 is an earlier-generation irreversible inhibitor, this principle of combining TKIs with different resistance profiles highlights a key preclinical strategy.

    Given that resistance to EGFR inhibitors like CL-387,785 can be driven by the activation of bypass pathways, a logical preclinical strategy is to combine EGFR inhibition with therapies targeting these alternative routes.

    Targeting the HGF/MET Pathway: Since HGF/MET activation can lead to reduced sensitivity to CL-387,785, combining it with an HGF-MET inhibitor is a promising approach. nii.ac.jp Preclinical studies have shown that HGF-MET inhibitors can circumvent the HGF-induced hyposensitivity to irreversible EGFR-TKIs. nii.ac.jpaacrjournals.org For example, the MET tyrosine kinase inhibitor SU11274 has been shown to moderately reverse HGF-induced resistance to CL-387,785. nii.ac.jp Other strategies include using an anti-HGF neutralizing antibody or an HGF antagonist to block the ligand-receptor interaction. nih.gov

    Targeting Downstream Pathways: Another approach is to target the downstream signaling molecules that are activated by bypass pathways. Research has shown that transiently blocking the PI3K/Akt pathway with a PI3K inhibitor, in combination with an EGFR TKI, can overcome HGF-mediated resistance. aacrjournals.org The combination of PI-103, a PI3K inhibitor, with CL-387,785 has been shown to further inhibit the proliferation of H1975 cells, regardless of the presence of HGF. aacrjournals.org This suggests that dual targeting of EGFR and key downstream survival pathways can be an effective strategy to overcome resistance.

    Data Tables

    Table 1: Impact of HGF on CL-387,785 Sensitivity in H1975 Cells

    ConditionEffect on H1975 CellsReference
    CL-387,785 aloneHigh sensitivity, inhibition of proliferation nii.ac.jpaacrjournals.org
    HGF aloneSlight stimulation of proliferation aacrjournals.org
    CL-387,785 + HGFReduced sensitivity (hyposensitivity) to CL-387,785 nii.ac.jpaacrjournals.orgaacrjournals.org

    Table 2: Preclinical Combination Strategies to Overcome CL-387,785 Resistance

    CombinationRationaleObserved Preclinical EffectReference
    CL-387,785 + MET Inhibitor (e.g., SU11274)To block HGF/MET bypass signalingModerately reversed HGF-induced hyposensitivity nii.ac.jp
    CL-387,785 + PI3K Inhibitor (e.g., PI-103)To inhibit downstream PI3K/Akt survival pathwayFurther inhibited proliferation, irrespective of HGF presence aacrjournals.org

    Synergistic and Combination Research with Cl 387785 Eki 785

    Co-targeting the mTOR Pathway (e.g., with Rapamycin) for Enhanced Anti-tumor Effects

    The combination of EGFR and mammalian target of rapamycin (B549165) (mTOR) inhibitors has shown synergistic anti-proliferative and pro-apoptotic effects in glioblastoma multiforme (GBM) cells. nih.gov The mTOR pathway is a crucial regulator of cell growth and metabolism, and its dysregulation is common in many cancers. nih.govmdpi.comfrontiersin.org

    In a study involving U87 and U251 GBM cells, simultaneous treatment with EKI-785 and the mTOR inhibitor rapamycin resulted in synergistic antitumor effects. nih.gov Mechanistically, while rapamycin alone decreased S6 phosphorylation and EKI-785 alone reduced STAT3 phosphorylation, the combination had distinct and common signaling consequences that provided a rationale for their synergistic action. nih.gov Interestingly, rapamycin treatment alone can sometimes lead to an increase in Akt phosphorylation, a pro-survival signal, but this effect is blocked when administered with EKI-785. nih.gov Furthermore, the combination of both inhibitors leads to the highest level of 4EBP1-eIF4E binding, a key step in the inhibition of translation. nih.gov

    The rationale for this combination is rooted in the complex interplay between the EGFR and PI3K/Akt/mTOR signaling pathways. mdpi.commdpi.com The mTOR pathway is downstream of EGFR and plays a significant role in cell proliferation and survival. mdpi.comnih.gov Therefore, dual inhibition can lead to a more comprehensive blockade of tumor growth signals.

    Table 1: Effects of Co-targeting EGFR and mTOR Pathways

    Cell Lines Combination Observed Effects Reference

    Co-inhibition of MEK Signaling Pathway for Synergistic Cellular Responses

    The mitogen-activated protein kinase (MAPK) pathway, which includes MEK and ERK, is a critical downstream effector of EGFR signaling. tandfonline.commdpi.com Combining MEK inhibitors with EGFR inhibitors like CL-387,785 has demonstrated synergistic activity in EGFR-dependent non-small cell lung cancer (NSCLC). tandfonline.comresearchgate.net This is particularly relevant for tumors harboring the T790M mutation, which confers resistance to first-generation EGFR inhibitors. tandfonline.comresearchgate.net

    In EGFR-dependent NSCLC cell lines, including those with the T790M mutation (PC-9#37 and H1975), the combination of CL-387,785 and MEK inhibitors displayed significant synergy in inhibiting cell proliferation. tandfonline.comresearchgate.net The combination of MEK1/2 inhibitors U0126 and PD098059 with CL-387,785 showed synergistic inhibition in these cell lines. researchgate.net This synergistic effect is often observed as a shift from a primarily anti-proliferative effect in serum-rich conditions to a pro-apoptotic effect in serum-poor conditions. tandfonline.com

    The combination of pan-RAF inhibitors with MEK inhibitors has also shown strong synergy in melanoma and colorectal cancer cell lines with RAS-activating events. nih.gov This suggests that a broader inhibition of the MAPK pathway can overcome resistance mechanisms. nih.gov

    Table 2: Synergistic Effects of CL-387,785 and MEK Inhibitors

    Cell Lines Combination Observed Effects Reference
    EGFR-dependent NSCLC (including T790M mutant lines PC-9#37, H1975) CL-387,785 + U0126/PD098059 Synergistic inhibition of cell proliferation. tandfonline.comresearchgate.net

    Combination with Myosin II Inhibitors for Cytoskeletal Disruption

    Recent research has uncovered a novel therapeutic approach for drug-resistant NSCLC by combining CL-387,785 with myosin II inhibitors. nih.gov In H1975 cells, which carry the T790M EGFR mutation, EGFR-T790M was found to interact with cytoskeletal components, specifically myosin heavy chain 9 (MYH9) and β-actin, in the nucleus. nih.gov

    The myosin II inhibitor, blebbistatin, disrupts this interaction. nih.gov When combined, CL-387,785 and blebbistatin demonstrated a synergistic effect in suppressing cell proliferation and inducing apoptosis in H1975 cells. nih.govebi.ac.uk This combination also led to an enhanced downregulation of cyclooxygenase-2 (COX-2), a transcriptional target of nuclear EGFR. nih.gov These findings suggest that disrupting the integrity of the cytoskeleton can enhance the anti-cancer effects of CL-387,785. nih.gov

    Table 3: Synergistic Effects of CL-387,785 and Myosin II Inhibitors

    Cell Line Combination Observed Effects Reference

    Sensitization through Bcl-xL Inhibition in Resistant Cell Lines

    Resistance to EGFR inhibitors can be mediated by the upregulation of anti-apoptotic proteins like Bcl-xL. nih.gov In cell lines that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs), there is often an upregulation of prosurvival-antiapoptotic signaling involving Bcl-2 and Bcl-xL. nih.gov

    In H1975 cells that had developed early resistance to CL-387,785, the addition of the BH3 mimetic ABT-737, which inhibits Bcl-2, Bcl-xL, and Bcl-w, was able to completely eradicate these resistant cells. nih.govnih.gov These "early" TKI-resistant tumor cells were found to be more susceptible to ABT-737, showing an enhanced induction of the pro-apoptotic marker cleaved-PARP. nih.gov This suggests that co-targeting EGFR and the Bcl-2 family of proteins can be an effective strategy to overcome acquired resistance. nih.govmdpi.com

    Table 4: Overcoming Resistance with Bcl-xL Inhibition

    Cell Line Combination Observed Effects Reference

    Radiotherapy Sensitization in Preclinical Cancer Models

    CL-387,785 has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical cancer models. nih.govresearchgate.net The combination of targeted agents with radiotherapy is a promising strategy to improve treatment outcomes. cancer.govnih.gov

    In a study using H1975 lung adenocarcinoma cells, CL-387,785 exhibited a significant radiosensitizing effect. nih.govresearchgate.net The sensitization enhancement ratio (SER) increased with the concentration of CL-387,785, indicating a dose-dependent enhancement of radiation-induced cell killing. nih.govresearchgate.net This suggests that CL-387,785 can make cancer cells more susceptible to the DNA-damaging effects of radiation.

    Table 5: Radiosensitizing Effects of CL-387,785

    Cell Line Combination Observed Effects Reference

    Cl 387785 Eki 785 As a Research Tool and Future Directions in Preclinical Studies

    Utility in Probing EGFR Biology and Signaling Dynamics

    CL-387785 has been instrumental in elucidating the intricate signaling pathways regulated by EGFR. As a highly selective and irreversible inhibitor, it effectively blocks the autophosphorylation of the receptor, a critical step in initiating downstream signaling cascades. nih.govnih.gov This property allows researchers to study the specific consequences of EGFR inhibition on various cellular processes.

    One of the most significant contributions of CL-387785 as a research tool is in the study of drug resistance, particularly the T790M mutation in the EGFR gene. nih.gov This mutation is a common cause of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232). nih.gov CL-387,785 has been shown to overcome this resistance by covalently binding to a cysteine residue (Cys-797) in the ATP-binding pocket of the EGFR kinase domain, a mechanism distinct from the reversible binding of earlier inhibitors. nih.govtargetedonc.com This has made it an invaluable compound for studying the functional consequences of the T790M mutation and for screening new compounds that can overcome this resistance mechanism. nih.gov

    Studies using CL-387785 have demonstrated that it can effectively inhibit the growth and induce apoptosis in cancer cell lines harboring the T790M mutation. nih.govnih.gov This inhibition correlates with the suppression of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival. nih.gov

    Furthermore, research has utilized CL-387785 to investigate the role of EGFR in various cancer types beyond non-small cell lung cancer (NSCLC), including colorectal cancer. nih.govpnas.org It has also been employed in studies exploring the crosstalk between EGFR and other signaling pathways, such as the MET/HGF pathway, which can contribute to TKI resistance. aacrjournals.org

    Beyond cancer, the utility of CL-387785 is being explored in other diseases. For instance, its ability to modulate EGFR signaling has led to investigations into its potential effects on the pathology of Alzheimer's disease, where EGFR signaling has been implicated. nih.govfrontiersin.org

    Table 1: Research Applications of CL-387785 in Probing EGFR Biology

    Research Area Application of CL-387785 Key Findings
    Drug Resistance Overcoming T790M-mediated resistance Irreversibly binds to and inhibits EGFR T790M mutant. nih.govnih.govtargetedonc.com
    Signaling Pathways Investigating downstream effects of EGFR inhibition Suppresses PI3K/Akt and Ras/MAPK pathways. nih.gov
    Cancer Models Studying various cancer types Effective against NSCLC and colorectal cancer cell lines. nih.govnih.govpnas.org
    Signal Crosstalk Elucidating resistance mechanisms Investigating the role of MET/HGF pathway in TKI resistance. aacrjournals.org

    | Neurodegenerative Disease | Exploring new therapeutic areas | Potential role in modulating Alzheimer's disease pathology. nih.govfrontiersin.org |

    Applications in Drug Discovery for Novel EGFR Inhibitors and Analogues

    The unique properties of CL-387785 have made it a valuable scaffold and benchmark compound in the discovery and development of new EGFR inhibitors. Its irreversible binding mechanism, targeting a specific cysteine residue, has served as a blueprint for the design of second and third-generation EGFR TKIs. targetedonc.com

    Researchers have synthesized and evaluated numerous analogues of CL-387785 to improve potency, selectivity, and pharmacokinetic properties. These efforts have focused on modifying the quinazoline (B50416) core and the acrylamide (B121943) "warhead" responsible for the covalent bond formation. pnas.org By comparing the activity of these new compounds to CL-387785, scientists can assess their potential as clinical candidates.

    For example, the development of mutant-selective EGFR inhibitors, such as the WZ-series of compounds (e.g., WZ4002), was informed by the understanding of irreversible inhibition gained from studying compounds like CL-387785. nih.gov These newer inhibitors were designed to be more potent against EGFR mutants, including T790M, while being less active against the wild-type receptor, potentially leading to a better therapeutic window. nih.gov

    Furthermore, CL-387785 is used in preclinical screening platforms to identify new compounds that can overcome resistance to existing EGFR inhibitors. nih.gov Cell lines made resistant to first-generation TKIs are often sensitive to CL-387785, making it a crucial positive control in assays designed to find novel anti-resistance agents. nih.gov

    Unexplored Avenues and Emerging Research Paradigms for CL-387785 (EKI-785) in Preclinical Investigation

    While CL-387785 has been extensively studied, several promising avenues for future preclinical research remain. These emerging paradigms could further expand our understanding of EGFR signaling and the therapeutic potential of irreversible EGFR inhibition.

    One area of interest is the investigation of CL-387785 in combination with other therapeutic agents. Given that cancer is a complex disease often driven by multiple signaling pathways, combination therapies that target different vulnerabilities simultaneously are a promising strategy. Preclinical studies could explore the synergistic effects of CL-387785 with inhibitors of other pathways implicated in cancer progression and resistance, such as the MET, IGF-1R, or mTOR pathways. aacrjournals.orgnih.gov

    Another unexplored avenue is the potential role of CL-387785 in modulating the tumor microenvironment. The tumor microenvironment, which includes immune cells, fibroblasts, and extracellular matrix, plays a critical role in tumor growth, metastasis, and response to therapy. Future studies could investigate whether EGFR inhibition by CL-387785 affects the function of immune cells or alters the stromal components of the tumor in a way that could be therapeutically exploited.

    The application of CL-387785 in non-cancerous proliferative diseases is another area ripe for exploration. Its efficacy in a preclinical model of polycystic kidney disease suggests that its anti-proliferative effects may be beneficial in other conditions characterized by abnormal cell growth. nih.govnih.gov Further investigation into its effects on various renal cell models and other proliferative disorders could uncover new therapeutic uses. nih.gov

    Finally, the development of novel drug delivery systems for CL-387785 and its analogues could enhance their therapeutic efficacy. Strategies such as nanoparticle-based delivery or the design of hypoxia-activated prodrugs could improve tumor targeting and reduce off-target effects. nih.gov

    Table 2: Compound Names Mentioned

    Compound Name
    Afatinib (BIBW-2992)
    CL-387785 (EKI-785)
    Dacomitinib (PF00299804)
    Erlotinib
    Gefitinib
    Neratinib (HKI-272)

    Q & A

    Q. What experimental approaches are used to determine the inhibitory activity of CL-387785 against EGFR?

    • Methodological Answer: The inhibitory activity of CL-387785 is evaluated using kinase assays (e.g., liquid scintillation with recombinant EGFR enzymes and substrate peptides) to measure the reduction in radioactive phosphate incorporation, yielding an IC50 of 370 pM . Cellular proliferation assays (e.g., MTS assays in Ba/F3-EGFR mutant or H1975 lung adenocarcinoma cells) are employed to assess dose-dependent inhibition of cell growth, with IC50 values ranging from 5 nM (receptor autophosphorylation) to 31 nM (cell proliferation) . In vivo models , such as nude mouse xenografts overexpressing EGFR, are used to validate tumor growth suppression (e.g., 80 mg/kg/day orally for 10 days) .

    Q. How is the selectivity of CL-387785 for EGFR evaluated compared to other kinases?

    • Methodological Answer: Selectivity is assessed through kinase profiling panels , where CL-387785 is tested against a broad range of kinases (e.g., HER2, VEGFR, Src) to confirm its specificity for EGFR. Studies highlight its ability to inhibit EGFR with minimal off-target effects, as evidenced by its lack of activity against Akt, CDK1/2/4, or c-Met in functional assays .

    Q. What are the standard in vivo models for evaluating CL-387785's antitumor efficacy?

    • Methodological Answer: Common models include:
    • Nude mouse xenografts with human CRC (HCT-116) or lung adenocarcinoma (H1975) cell lines to assess tumor growth inhibition .
    • BPK mice (autosomal recessive polycystic kidney disease model) to study cystic lesion reduction and renal function improvement .
      Dosing regimens vary (e.g., 80 mg/kg/day orally for 10 days in xenografts) and require validation via tumor volume measurements and histopathological analysis .

    Q. How is the IC50 of CL-387785 determined in cellular assays?

    • Methodological Answer: IC50 values are derived from dose-response curves using MTS assays. Cells (e.g., Ba/F3-EGFR mutants or HCA-7 CRC lines) are treated with CL-387785 at varying concentrations (e.g., 0–100 nM), and viability is measured after 72 hours. Nonlinear regression analysis (e.g., GraphPad Prism) calculates the half-maximal inhibitory concentration .

    Advanced Research Questions

    Q. How does CL-387785 overcome resistance conferred by the T790M mutation in EGFR-mutated cancers?

    • Methodological Answer: CL-387785’s irreversible binding to EGFR (via covalent modification of Cys-773) allows it to bypass T790M-mediated resistance. Functional assays in T790M-harboring cell lines demonstrate retained inhibition, with IC50 values unaffected by the mutation. In vivo studies in xenografts confirm tumor regression despite T790M presence .

    Q. What methodologies are employed to assess the radiosensitizing effects of CL-387785 in lung adenocarcinoma models?

    • Methodological Answer: Clonogenic survival assays post-X-ray irradiation (0–10 Gy) are used to determine the sensitization enhancement ratio (SER). H1975 cells treated with CL-387785 (10–100 nM) show reduced survival fractions (SF), with SER values increasing from 1.17 (10 nM) to 3.64 (100 nM). Data are fitted to a multi-target model to quantify radiation synergy .

    Q. How do researchers address discrepancies in CL-387785 efficacy across cancer models (e.g., lung vs. bladder)?

    • Methodological Answer: Discrepancies are analyzed by comparing EGFR expression levels (via Western blot or qPCR), mutation profiles (e.g., L858R, T790M), and pathway dependencies (e.g., PI3K/AKT in bladder cancer). For example, in bladder cancer RT4 cells, CL-387785 suppresses glycolysis (glucose uptake, lactate production) via EGFR/PI3K/AKT inhibition, while lung models focus on proliferation/apoptosis .

    Q. What biochemical techniques confirm the irreversible binding of CL-387785 to EGFR?

    • Methodological Answer: Pre-incubation/washout experiments demonstrate sustained inhibition after drug removal, confirming irreversible binding. Mass spectrometry identifies covalent adducts at Cys-773. Kinetic assays (e.g., time-dependent inactivation) further validate irreversibility, distinguishing CL-387785 from reversible inhibitors .

    Q. What are the implications of CL-387785's poor aqueous solubility for experimental design?

    • Methodological Answer: Poor solubility (<1 mg/mL in water/ethanol) necessitates DMSO solubilization (14 mg/mL). Researchers must control for solvent effects (e.g., vehicle-only groups in assays) and confirm stability via HPLC. In vivo studies use formulations with biocompatible solvents (e.g., 10% DMSO in saline) to maintain bioavailability .

    Q. How do pharmacokinetic properties influence dosing strategies in preclinical studies?

    • Methodological Answer:
      Oral bioavailability and plasma half-life are determined in pharmacokinetic studies (e.g., LC-MS/MS analysis of plasma samples). Dosing regimens (e.g., 80 mg/kg/day in mice) are optimized based on efficacy-toxicity balance, with renal clearance and biliary excretion monitored in BPK models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.